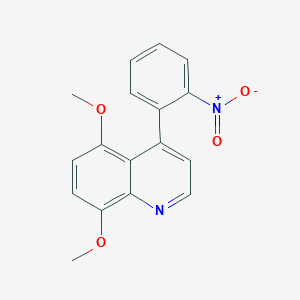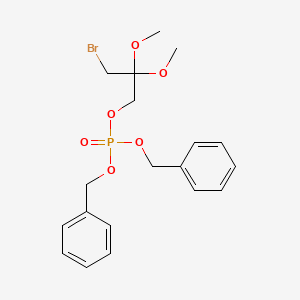![molecular formula C13H12N2O4 B12555400 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- CAS No. 173601-02-0](/img/structure/B12555400.png)
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is a synthetic organic compound that features a pyrrolidinedione core linked to an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with an indole derivative under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole moiety.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
科学的研究の応用
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can bind to various receptors and enzymes. The pyrrolidinedione core may also play a role in modulating the compound’s activity by influencing its electronic properties.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrrolidinedione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidinedione core and are used in various chemical and medicinal applications.
Uniqueness
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is unique due to the combination of the indole and pyrrolidinedione moieties, which may confer distinct chemical and biological properties not found in other compounds.
特性
CAS番号 |
173601-02-0 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c16-11-5-6-12(17)15(11)19-13(18)14-8-7-9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
InChIキー |
OXALIUDFTSXBPQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


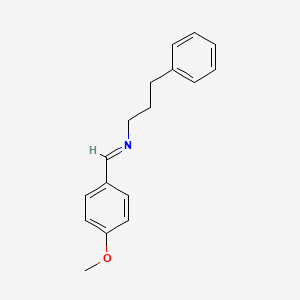
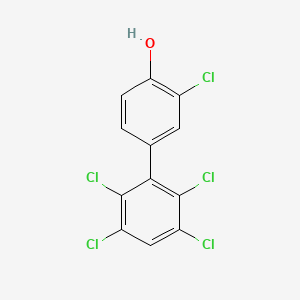

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
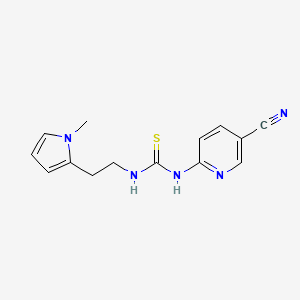
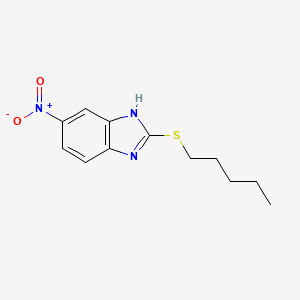
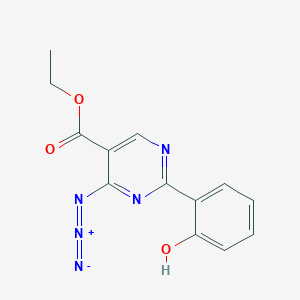

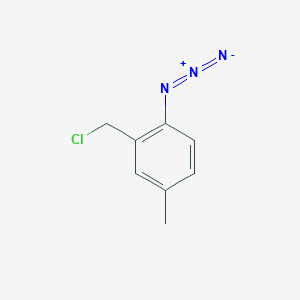
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
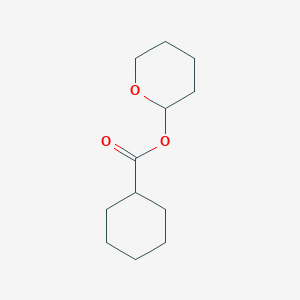
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
